molecular formula C12H13F3N2O B14210737 4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile CAS No. 821777-01-9

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile

Katalognummer: B14210737
CAS-Nummer: 821777-01-9
Molekulargewicht: 258.24 g/mol
InChI-Schlüssel: WZQFRZUXXYLIKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C11H14N2O It is known for its unique structure, which includes a trifluoromethyl group and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2-methoxyethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a benzonitrile moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

821777-01-9

Molekularformel

C12H13F3N2O

Molekulargewicht

258.24 g/mol

IUPAC-Name

4-[2-methoxyethyl(methyl)amino]-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H13F3N2O/c1-17(5-6-18-2)11-4-3-9(8-16)7-10(11)12(13,14)15/h3-4,7H,5-6H2,1-2H3

InChI-Schlüssel

WZQFRZUXXYLIKL-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOC)C1=C(C=C(C=C1)C#N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.